Cas no 101001-73-4 (2,2-dimethylpropyl 2-bromoacetate)

2,2-dimethylpropyl 2-bromoacetate 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethylpropyl 2-bromoacetate
- Bromoacetic acid, 2,2-dimethylpropyl ester
- Neopentyl bromoacetate
- ACMC-20m41n
- AC1LC1UD
- Acetic acid, bromo-, 2,2-dimethylpropyl ester
- CTK0D9835
- Bromoacetic acid, 2,2-dimethylpropyl ester; Neopentyl bromoacetate; ACMC-20m41n; AC1LC1UD; neopentyl bromoacetate; Acetic acid, bromo-, 2,2-dimethylpropyl ester; CTK0D9835;
- Neopentyl bromoacetate #
- DTXSID80338095
- YMFWXAPAYFRXMT-UHFFFAOYSA-N
- 101001-73-4
- Acetic acid, 2-bromo-, 2,2-dimethylpropyl ester
- SCHEMBL4958528
- G63619
- Neopentyl 2-bromoacetate
-
- インチ: InChI=1S/C7H13BrO2/c1-7(2,3)5-10-6(9)4-8/h4-5H2,1-3H3
- InChIKey: YMFWXAPAYFRXMT-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)COC(=O)CBr
計算された属性
- せいみつぶんしりょう: 208.00989
- どういたいしつりょう: 208.00989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.3
2,2-dimethylpropyl 2-bromoacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR000464-250mg |
Acetic acid, 2-bromo-, 2,2-dimethylpropyl ester |
101001-73-4 | 98% | 250mg |
$63.00 | 2025-02-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS3718-250mg |
2,2-dimethylpropyl 2-bromoacetate |
101001-73-4 | 95% | 250mg |
¥435.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS3718-100mg |
2,2-dimethylpropyl 2-bromoacetate |
101001-73-4 | 95% | 100mg |
¥257.0 | 2024-04-26 | |
1PlusChem | 1P0003XS-100mg |
Acetic acid, 2-bromo-, 2,2-dimethylpropyl ester |
101001-73-4 | 98% | 100mg |
$51.00 | 2023-12-27 | |
1PlusChem | 1P0003XS-250mg |
Acetic acid, 2-bromo-, 2,2-dimethylpropyl ester |
101001-73-4 | 98% | 250mg |
$83.00 | 2023-12-27 | |
Ambeed | A1527432-1g |
Neopentyl 2-bromoacetate |
101001-73-4 | 98% | 1g |
$248.0 | 2024-04-26 | |
Ambeed | A1527432-100mg |
Neopentyl 2-bromoacetate |
101001-73-4 | 98% | 100mg |
$56.0 | 2024-04-26 | |
Ambeed | A1527432-250mg |
Neopentyl 2-bromoacetate |
101001-73-4 | 98% | 250mg |
$91.0 | 2024-04-26 | |
Aaron | AR000464-1g |
Acetic acid, 2-bromo-, 2,2-dimethylpropyl ester |
101001-73-4 | 98% | 1g |
$175.00 | 2025-02-13 | |
1PlusChem | 1P0003XS-1g |
Acetic acid, 2-bromo-, 2,2-dimethylpropyl ester |
101001-73-4 | 98% | 1g |
$191.00 | 2023-12-27 |
2,2-dimethylpropyl 2-bromoacetate 関連文献
-
1. The autoxidation of aliphatic esters. Part 2.1 The autoxidation of neopentyl estersJohn R. Lindsay Smith,Eiji Nagatomi,David J. Waddington J. Chem. Soc. Perkin Trans. 2 2000 2248
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids and derivatives Alpha-halocarboxylic acid derivatives
2,2-dimethylpropyl 2-bromoacetateに関する追加情報
Introduction to 2,2-Dimethylpropyl 2-Bromoacetate (CAS No. 101001-73-4)
2,2-Dimethylpropyl 2-bromoacetate (CAS No. 101001-73-4) is a versatile organic compound with a wide range of applications in chemical and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromoacetate group and a 2,2-dimethylpropyl moiety. The combination of these functional groups endows the molecule with specific chemical properties that make it valuable in various synthetic processes and biological studies.
The chemical formula of 2,2-dimethylpropyl 2-bromoacetate is C8H15BrO2. Its molecular weight is approximately 219.10 g/mol. The compound is typically a colorless liquid with a characteristic odor. It is soluble in most organic solvents but has limited solubility in water, which can be advantageous in certain synthetic reactions where phase separation is desired.
In the realm of chemical synthesis, 2,2-dimethylpropyl 2-bromoacetate serves as an important building block for the preparation of more complex molecules. The bromoacetate group can undergo nucleophilic substitution reactions, making it useful for introducing functional groups into target molecules. Additionally, the 2,2-dimethylpropyl moiety provides steric hindrance and hydrophobicity, which can influence the reactivity and selectivity of the compound in various reactions.
Recent research has highlighted the potential of 2,2-dimethylpropyl 2-bromoacetate in the development of new pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry explored the use of this compound as a precursor for synthesizing novel antiviral agents. The bromoacetate group was found to enhance the antiviral activity of the resulting compounds by facilitating their entry into viral cells and interfering with viral replication processes.
In another study, researchers at a leading pharmaceutical company investigated the role of 2,2-dimethylpropyl 2-bromoacetate in the synthesis of prodrugs for improved drug delivery. Prodrugs are inactive derivatives that are converted into active drugs within the body through metabolic processes. The steric hindrance provided by the 2,2-dimethylpropyl group was shown to improve the stability and bioavailability of the prodrugs, thereby enhancing their therapeutic efficacy.
The safety and environmental impact of 2,2-dimethylpropyl 2-bromoacetate have also been studied extensively. While it is generally considered safe for use in laboratory settings when proper handling procedures are followed, it is important to note that brominated compounds can pose environmental concerns if not disposed of properly. Therefore, researchers and industrial users are encouraged to adhere to best practices for waste management and disposal.
In conclusion, 2,2-dimethylpropyl 2-bromoacetate (CAS No. 101001-73-4) is a valuable compound with diverse applications in chemical and pharmaceutical research. Its unique chemical properties make it an essential building block for synthesizing complex molecules and developing new therapeutic agents. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the scientific community.
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